1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate
Overview
Description
1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate is a chemical compound with the molecular formula C10H18O5S and a molecular weight of 250.32 g/mol . It is characterized by a spirocyclic structure containing two oxygen atoms and a methanesulfonate group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate can be synthesized through a multi-step process involving the formation of the spirocyclic structure followed by the introduction of the methanesulfonate group. The synthesis typically involves the following steps:
- Formation of the spirocyclic structure: This can be achieved by reacting a diol with a suitable dihalide under basic conditions to form the spirocyclic ether.
- Introduction of the methanesulfonate group: The spirocyclic ether is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The spirocyclic structure can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted spirocyclic compounds with various functional groups.
Oxidation Reactions: The major products include ketones, carboxylic acids, and other oxidized derivatives.
Reduction Reactions: The major products are alcohols and other reduced derivatives.
Scientific Research Applications
1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It is utilized in the development of pharmaceutical compounds and as an intermediate in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate involves its reactivity
Properties
IUPAC Name |
1,9-dioxaspiro[5.5]undecan-4-yl methanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5S/c1-16(11,12)15-9-2-5-14-10(8-9)3-6-13-7-4-10/h9H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMMCJVHNHRFJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCOC2(C1)CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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